molecular formula C10H9ClO3 B1294433 3-(4-Chlorobenzoyl)propionic acid CAS No. 3984-34-7

3-(4-Chlorobenzoyl)propionic acid

Cat. No. B1294433
CAS RN: 3984-34-7
M. Wt: 212.63 g/mol
InChI Key: AHVASTJJVAYFPY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)propionic acid is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. It is structurally characterized by a propionic acid backbone with a 4-chlorobenzoyl group attached, which imparts specific chemical properties and reactivity patterns to the molecule.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Chlorobenzoyl)propionic acid often involves multi-step reactions, including cycloadditions, as seen in the preparation of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . Another related compound, 2-methyl-3-(p-chlorobenzoyl)propionic acid, was used to prepare saturated (p-chlorophenyl)pyrrolo[1,2-a][3,1]benzoxazin-1-ones through reactions with cyclic amino alcohols . These synthetic routes often involve the use of specific reagents and conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structures of chlorobenzoyl-containing compounds. For instance, the crystal structure of a new anti-ulcer agent with a similar phenylpropionic acid moiety was elucidated using X-ray analysis . The molecular structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was also determined, revealing the presence of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

The reactivity of chlorobenzoyl-containing compounds can be explored through their interactions with various nucleophiles. For example, β-(3,4-Dichlorobenzoyl)−α-(phenylthio)propionic acid showed interesting reactivity patterns when treated with different nucleophilic reagents . The study of these reactions provides insights into the chemical behavior of these compounds and their potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoyl-containing compounds are often investigated using spectroscopic methods and computational calculations. Vibrational spectroscopy and molecular orbital studies were conducted on 3-chlorobenzoic acid to understand its properties . Similarly, the antimicrobial and antioxidant activities of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole were assessed, demonstrating the biological relevance of these compounds . The hypolipidemic activity of 3-(4-Phenoxybenzoyl) propionic acids was also studied, highlighting the importance of structure-activity relationships .

Scientific Research Applications

Synthesis and Immunopharmacological Analysis

Studies have been conducted on the synthesis and immunopharmacological properties of derivatives of aziridine, specifically amides of alpha-aziridinyl-beta-/p-chlorobenzoyl/-propionic acid. These compounds have shown to possess immunotropic activity, modulating both humoral and cellular immune responses. The effectiveness of these compounds is linked to their chemical structure and the substituents of the carboxyl group (Kowalczyk-Bronisz & Zabska, 1986).

Microbial Propionic Acid Production

Propionic acid (propionate) is primarily used in the food industry but has found applications in cosmetics, plastics, and pharmaceuticals. It can be produced via different metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways. Genome shuffling combined with high-throughput omics and metabolic engineering is enhancing the potential of biological propionate production, which is likely to enter the market soon (Gonzalez-Garcia et al., 2017).

Safety And Hazards

3-(4-Chlorobenzoyl)propionic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. After handling, it is advised to wash hands and skin thoroughly. Protective gloves, protective clothing, eye protection, and face protection should be worn. If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing. If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVASTJJVAYFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192902
Record name 3-(4-Chlorobenzoyl)propionic acid
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)propionic acid

CAS RN

3984-34-7
Record name 3-(4-Chlorobenzoyl)propionic acid
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Record name 3-(4-Chlorobenzoyl)propionic acid
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Record name 3984-34-7
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Record name 3-(4-Chlorobenzoyl)propionic acid
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Record name 3-(4-chlorobenzoyl)propionic acid
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Record name 3-(4-Chlorobenzoyl)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Husain, MM Alam, M Shaharyar… - Journal of Enzyme …, 2010 - Taylor & Francis
In the present investigation, 17 new synthetic butenolides, ie 2-arylidene-4-(4-chloro/ethyl-phenyl)but-3-en-4-olides (3–19) have been synthesized from 3-(4-chloro-benzoyl)propionic …
Number of citations: 32 www.tandfonline.com
P Tähtinen, R Sillanpää, G Stá, AE Szabó… - Journal of the Chemical …, 1997 - pubs.rsc.org
By the reaction of 3-(4-chlorobenzoyl)propionic acid 1 with 1,2- and 1,3-bifunctional compounds, new condensed heterocycles have been prepared. Thus, the reaction of 1 with …
Number of citations: 6 pubs.rsc.org
A Husain, A Ahmad, M Mujeeb… - Journal of the Chilean …, 2010 - SciELO Chile
A series of amide-derivatives has been synthesized by establishing an amide linkage (-CONH-) between appropriate sulphonamide moiety and different 3-(4-substituted-benzoyl) …
Number of citations: 13 www.scielo.cl
P Raghunatha, MN Inamdar, SMB Asdaq, M Almuqbil… - Molecules, 2022 - mdpi.com
Cardiovascular diseases are one of the major causes of mortalities worldwide. In the present research, new synthetic derivatives of thiazole were studied using isolated hearts and …
Number of citations: 1 www.mdpi.com
I Kanizsai, F Miklós, P Sohár, A Csámpai… - Journal of molecular …, 2007 - Elsevier
Various γ-oxocarboxylic acids [aroylpropionic acids, cis-2-(4-methylbenzoyl)cyclohexanecarboxylic acid, diendo-3-benzoylbicyclo[2.2.1] heptane-2-carboxylic acid, formylbenzoic acid, …
Number of citations: 5 www.sciencedirect.com
P Aeberli, JH Gogerty, WJ Houlihan… - Journal of Medicinal …, 1976 - ACS Publications
(6) IR Hooper, LC Cheney, MJ Cron, OB Fordig, DA Johnson, DL Johnson, FM Palermiti, H. Schmitz, and WB Wheatley, Antibiot. Chemother., 5, 585 (1955).(7) A correlation between …
Number of citations: 34 pubs.acs.org
GA Grasa, MS Viciu, J Huang, C Zhang… - …, 2002 - ACS Publications
Nucleophilic N-heterocyclic carbenes (NHC) have been used as ancillary ligands in palladium-mediated Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl …
Number of citations: 411 pubs.acs.org
M Espadinha, J Dourado, R Lajarin‐Cuesta… - …, 2017 - Wiley Online Library
N‐Methyl‐d‐aspartate (NMDA) receptors are fundamental for the normal function of the central nervous system (CNS), and play an important role in memory and learning. Over‐…
TD Aicher, B Balkan, PA Bell, LJ Brand… - Journal of medicinal …, 1998 - ACS Publications
A series of substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones was synthesized from amino alcohols or amino thiols and keto acids. A …
Number of citations: 83 pubs.acs.org
S Bala, V Saini, S Kamboj… - Int. J. Pharm. Sci. Rev …, 2012 - researchgate.net
Steroids and non-steroidal antiinflammatory drugs are globally used for reducing inflammation in the body. 1, 3, 4-Oxadiazoles are five membered heterocyclic compounds, containing …
Number of citations: 17 www.researchgate.net

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